molecular formula C18H18Cl2N2O B5841913 1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine

1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine

Cat. No. B5841913
M. Wt: 349.3 g/mol
InChI Key: UFPJXDITXAXWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a serotonin receptor agonist and has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.

Mechanism of Action

MCPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also has some affinity for the 5-HT1A and 5-HT1B receptors. Activation of these receptors leads to an increase in serotonin release, which can result in a range of effects, including hallucinations, anxiety, and changes in mood.
Biochemical and Physiological Effects
MCPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and thought processes. In addition, it has been shown to increase the release of several hormones, including cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine in lab experiments is its well-established mechanism of action. It has been extensively studied and its effects are well understood. However, one limitation is its potential for causing adverse effects, such as anxiety and hallucinations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several potential future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine. One area of interest is its potential use in treating psychiatric disorders, such as depression and anxiety. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential use as a tool for studying serotonin receptors and their role in psychiatric disorders. Finally, there is potential for the development of new drugs based on the structure of 1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine, which could have improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine involves the reaction of 1-(2-chloro-4-methylphenyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base. The reaction results in the formation of 1-(2-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

MCPP has been extensively studied for its potential use in treating psychiatric disorders. It has been shown to have anxiogenic and hallucinogenic effects, which may be useful in treating anxiety and depression. It has also been studied for its potential use in treating obsessive-compulsive disorder and post-traumatic stress disorder.

properties

IUPAC Name

(2-chloro-4-methylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-5-6-16(17(20)11-13)18(23)22-9-7-21(8-10-22)15-4-2-3-14(19)12-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPJXDITXAXWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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